molecular formula C16H34O2Sn B14705436 (Butanoyloxy)(tributyl)stannane CAS No. 13722-51-5

(Butanoyloxy)(tributyl)stannane

Cat. No.: B14705436
CAS No.: 13722-51-5
M. Wt: 377.1 g/mol
InChI Key: LLRBDFSXDHIVOQ-UHFFFAOYSA-M
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Description

(Butanoyloxy)(tributyl)stannane is an organotin compound that features a butanoyloxy group attached to a tributyltin moiety. Organotin compounds are known for their applications in organic synthesis, particularly in radical reactions due to their ability to generate tin-centered radicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (Butanoyloxy)(tributyl)stannane typically involves the reaction of tributyltin hydride with butanoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:

Bu3SnH+CH3(CH2)2COClBu3SnOCOCH2CH2CH3+HCl\text{Bu}_3\text{SnH} + \text{CH}_3(\text{CH}_2)_2\text{COCl} \rightarrow \text{Bu}_3\text{SnOCOCH}_2\text{CH}_2\text{CH}_3 + \text{HCl} Bu3​SnH+CH3​(CH2​)2​COCl→Bu3​SnOCOCH2​CH2​CH3​+HCl

Industrial Production Methods

Industrial production of organotin compounds, including this compound, often involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(Butanoyloxy)(tributyl)stannane undergoes various types of chemical reactions, including:

    Reduction: It can act as a reducing agent in radical reactions.

    Substitution: It can participate in nucleophilic substitution reactions.

    Dehalogenation: It is used in the dehalogenation of organic halides.

Common Reagents and Conditions

    Radical Reactions: Often initiated by azobisisobutyronitrile (AIBN) or light irradiation.

    Nucleophilic Substitution: Typically involves the use of strong nucleophiles such as Grignard reagents.

    Dehalogenation: Commonly performed in the presence of a radical initiator.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For example, in radical reactions, the product is often a hydrocarbon, while in nucleophilic substitution, the product is an organotin compound with a different substituent.

Scientific Research Applications

(Butanoyloxy)(tributyl)stannane has several applications in scientific research:

    Organic Synthesis: Used as a reagent in radical reactions and dehalogenation processes.

    Biology: Investigated for its potential effects on biological systems, although its high toxicity limits its use.

    Medicine: Limited applications due to toxicity, but studied for potential use in drug delivery systems.

    Industry: Used in the production of other organotin compounds and as a catalyst in certain polymerization reactions.

Mechanism of Action

The mechanism of action of (Butanoyloxy)(tributyl)stannane involves the generation of tin-centered radicals. These radicals can participate in various reactions, such as hydrogen abstraction and addition to double bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    Tributyltin Hydride: A commonly used organotin hydride with similar reactivity.

    Triphenyltin Hydride: Another organotin hydride with different substituents.

    Dibutyltin Oxide: Used in similar applications but with different reactivity.

Uniqueness

(Butanoyloxy)(tributyl)stannane is unique due to the presence of the butanoyloxy group, which can influence its reactivity and applications. Its ability to participate in both radical and nucleophilic substitution reactions makes it a versatile reagent in organic synthesis.

Properties

CAS No.

13722-51-5

Molecular Formula

C16H34O2Sn

Molecular Weight

377.1 g/mol

IUPAC Name

tributylstannyl butanoate

InChI

InChI=1S/C4H8O2.3C4H9.Sn/c1-2-3-4(5)6;3*1-3-4-2;/h2-3H2,1H3,(H,5,6);3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI Key

LLRBDFSXDHIVOQ-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC(=O)CCC

Origin of Product

United States

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